AR-M1896
Description
Contextualization within Galanin Receptor Ligand Research
Galanin is a widely distributed neuropeptide involved in numerous physiological processes, including pain, feeding, cognition, and neuroendocrine regulation. plos.orgwikipathways.org Its effects are mediated through a family of G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. wikipathways.orgfrontiersin.org These receptors exhibit different tissue distributions and coupling to intracellular signaling pathways, contributing to the diverse actions of galanin. wikipathways.orgub.edu
Research into galanin receptors and their ligands aims to develop compounds that can selectively target specific receptor subtypes. Such selective ligands are crucial for dissecting the roles of each receptor in different physiological and pathological conditions and for their potential as therapeutic agents. Wtlnsagyll-CONH2 fits within this research area as a compound studied for its interactions with galanin receptors.
Significance as a Selective Probe in Galaninergic Systems Research
Wtlnsagyll-CONH2 (Gal(2-11)amide) has demonstrated significance as a selective probe, particularly for its preferential interaction with certain galanin receptor subtypes. Research has shown that the Gal(2-11) peptide, which shares the core sequence of Wtlnsagyll-CONH2, binds to GalR2 and GalR3, with a notable preference for GalR2 over GalR1. plos.orgnih.gov This selectivity makes Wtlnsagyll-CONH2 a valuable tool for researchers investigating the specific roles of GalR2 and GalR3 in various biological contexts, distinct from those mediated by GalR1. By using Wtlnsagyll-CONH2, researchers can activate or study the effects mediated predominantly through GalR2 and GalR3, helping to delineate the downstream signaling pathways and physiological outcomes associated with these receptor subtypes. nih.gov This contributes to a more nuanced understanding of the complex galaninergic system and the potential therapeutic targets within it.
Detailed Research Findings:
Studies have utilized Wtlnsagyll-CONH2 (or its closely related form, Gal(2-11)amide) to explore galanin receptor interactions and functions. For instance, research on the molecular characterization of the human GalR2 receptor binding site identified specific residues crucial for ligand binding and activation, including those involved in the selective recognition of the Gal(2-11) peptide. nih.gov These findings highlight the importance of specific amino acids within both the ligand (Wtlnsagyll-CONH2) and the receptor (GalR2) for selective interaction. nih.gov
Data from binding studies using galanin fragments and analogues have demonstrated the differential affinities of these compounds for the galanin receptor subtypes. While specific detailed binding data for Wtlnsagyll-CONH2 across all three human receptors were not explicitly found in the provided snippets, the literature consistently indicates that the Gal(2-11) sequence shows preferential binding to GalR2 and GalR3 compared to GalR1. plos.orgnih.gov
An example of research involving galanin analogues includes studies aimed at engineering analogues that discriminate between GalR1 and GalR2 subtypes. One such study mentions WTLNSAGYLL-CONH2 in the context of evaluating the binding affinity and agonist activity of various galanin analogues at human GalR1 and GalR2 receptors. nih.gov While the table provided in this source includes WTLNSAGYLL-CONH2 with associated data (IC50 values and percent response), it is presented alongside other analogues, and the focus is on the design of GalR2-preferring compounds derived from a GalR1-preferring analogue. nih.gov
Based on the available information, the binding profile of Wtlnsagyll-CONH2 (Gal(2-11)amide) can be summarized as showing higher affinity for GalR2 and GalR3 compared to GalR1.
Table 1: Illustrative Binding Profile of Gal(2-11)amide (Wtlnsagyll-CONH2) at Human Galanin Receptors
| Receptor Subtype | Relative Binding Affinity (Qualitative) |
| GalR1 | Lower |
| GalR2 | Higher |
| GalR3 | Higher |
Further research findings utilizing Wtlnsagyll-CONH2 or Gal(2-11)amide contribute to understanding the functional consequences of activating GalR2 and GalR3. For instance, studies investigating the signaling pathways activated by different galanin receptor subtypes have shown that GalR2 can couple to multiple G proteins, including Gq, Gi, and G12. wikipathways.orgub.edu The selective activation of GalR2 by ligands like Wtlnsagyll-CONH2 can help elucidate the specific downstream effects mediated through these different coupling pathways.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H81N13O14/c1-26(2)17-37(46(57)73)62-49(76)38(18-27(3)4)63-51(78)40(20-31-13-15-33(70)16-14-31)61-44(72)24-59-47(74)29(7)60-53(80)42(25-68)66-52(79)41(22-43(56)71)64-50(77)39(19-28(5)6)65-54(81)45(30(8)69)67-48(75)35(55)21-32-23-58-36-12-10-9-11-34(32)36/h9-16,23,26-30,35,37-42,45,58,68-70H,17-22,24-25,55H2,1-8H3,(H2,56,71)(H2,57,73)(H,59,74)(H,60,80)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,81)(H,66,79)(H,67,75)/t29-,30+,35-,37-,38-,39-,40-,41-,42-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJPPMXJCZETOA-ZKEPBWIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H81N13O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1136.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Peptide Engineering of Wtlnsagyll Conh2 and Its Derivatives
Solid-Phase Peptide Synthesis Strategies for Wtlnsagyll-CONH2
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the most common method for producing peptides like Wtlnsagyll-CONH2. wikipedia.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. wikipedia.orgpeptide.com This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. lsu.edu
For the synthesis of Wtlnsagyll-CONH2, a Rink Amide resin is a suitable solid support because it is designed to yield a C-terminal amide upon cleavage. peptide.com The synthesis typically employs the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for Nα-amino group protection, which is favored for its mild deprotection conditions. nih.govluxembourg-bio.com
The synthesis protocol proceeds as follows:
Resin Preparation: The Rink Amide resin is swelled in a suitable solvent, such as N,N-dimethylformamide (DMF).
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Leu-OH, is attached to the resin.
Deprotection: The Fmoc group is removed from the leucine (B10760876) residue using a solution of piperidine (B6355638) in DMF, liberating the free amino group to accept the next amino acid. researchgate.net
Coupling Cycle: The next protected amino acid (Fmoc-Leu-OH) is activated by a coupling reagent and added to the resin. Common coupling reagents include carbodiimides like DCC or DIC, often used with additives such as HOBt or HBTU/HATU to improve efficiency and minimize side reactions. peptide.com
Iteration: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence: Tyr(tBu), Gly, Ala, Ser(tBu), Asn(Trt), Leu, Thr(tBu), and finally Trp(Boc). Side-chain protecting groups (e.g., tBu for Thr, Ser, Tyr; Trt for Asn; Boc for Trp) are crucial to prevent unwanted side reactions. peptide.comnih.gov
Cleavage and Deprotection: Once the sequence is fully assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to protect sensitive residues like Tryptophan. luxembourg-bio.combachem.com
Table 1: Representative SPPS Protocol for Wtlnsagyll-CONH2
| Step | Action | Reagents | Duration |
| 1 | Resin Swelling | DMF | 1 hour |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 min |
| 3 | Washing | DMF, DCM, DMF | 6 x 1 min |
| 4 | Amino Acid Coupling | Fmoc-AA-OH, HBTU, DIPEA in DMF | 2 hours |
| 5 | Washing | DMF, DCM, DMF | 6 x 1 min |
| 6 | Final Cleavage | TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5) | 3 hours |
Solution-Phase Synthesis Approaches for Wtlnsagyll-CONH2
Solution-phase peptide synthesis, also known as classical synthesis, predates SPPS and involves assembling the peptide entirely in a solvent system. nih.govmdpi.com While more labor-intensive due to the need for purification after each coupling step, it remains valuable for large-scale synthesis and the production of peptide fragments for convergent synthesis strategies. bachem.commdpi.com
The synthesis of Wtlnsagyll-CONH2 in solution would typically involve a fragment condensation approach. For example, two or three smaller peptide fragments could be synthesized independently and then joined together. A possible strategy would be to synthesize the fragments Wtln(Trt)s(tBu)a-OH and Gly(tBu)ll-CONH2.
Key features of this approach include:
Fragment Synthesis: Each fragment is built stepwise in solution, with purification (e.g., crystallization or chromatography) after each amino acid addition.
Fragment Condensation: The purified fragments are coupled using reagents that minimize racemization, such as DEPBT or T3P.
Global Deprotection: The final protected decapeptide undergoes a final deprotection step to remove all side-chain protecting groups.
This method can be advantageous for producing very pure peptides on a large scale but is generally slower and more complex than SPPS for routine laboratory synthesis. mdpi.com
Purification and Advanced Analytical Characterization Techniques in Peptide Synthesis
Following synthesis and cleavage, the crude Wtlnsagyll-CONH2 peptide contains the target molecule along with various impurities, such as deletion sequences (peptides missing one or more amino acids) and incompletely deprotected species. Therefore, rigorous purification and characterization are essential.
Purification: The standard method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . The crude peptide is dissolved in an aqueous solvent and injected into a chromatography column (typically a C18 column). A gradient of increasing organic solvent concentration (e.g., acetonitrile (B52724) containing 0.1% TFA) is used to elute the components. The hydrophobic Wtlnsagyll-CONH2 will bind to the column and elute at a specific acetonitrile concentration, separating it from more or less hydrophobic impurities. Fractions are collected and analyzed for purity.
Analytical Characterization:
Analytical RP-HPLC: This is used to assess the purity of the final product. A sharp, single peak on the chromatogram indicates a high degree of purity.
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the molecular weight of the peptide. The observed mass should match the calculated theoretical mass of Wtlnsagyll-CONH2.
Tandem Mass Spectrometry (MS/MS): For definitive sequence verification, the peptide can be fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to confirm the amino acid sequence.
Table 2: Expected Analytical Data for Wtlnsagyll-CONH2
| Analysis Method | Parameter | Expected Result |
| Analytical RP-HPLC | Purity | >95% (single peak) |
| ESI-MS | Molecular Weight (Monoisotopic) | Calculated: 1117.62 Da |
| Observed: [M+H]⁺ at m/z 1118.63 | ||
| MS/MS | Fragmentation | Pattern consistent with the sequence W-T-L-N-S-A-G-Y-L-L |
Design and Synthesis of Chemically Modified Wtlnsagyll-CONH2 Analogues
Peptide engineering involves creating analogues of a parent peptide to enhance properties like stability, binding affinity, or functionality. For Wtlnsagyll-CONH2, several modifications could be envisioned and synthesized using established techniques.
Amino Acid Substitution: Replacing a natural amino acid with a non-proteinogenic one. For example, replacing Leucine (L) with Cyclohexylalanine (Cha) could increase hydrophobicity and potentially enhance biological interactions. This is readily achieved in SPPS by simply incorporating the desired Fmoc-protected non-natural amino acid during the synthesis cycle.
Backbone Modification: Introducing changes to the peptide backbone, such as N-methylation of an amide bond. N-methylating the Alanine (B10760859) residue, for instance, could increase proteolytic stability. This requires using a pre-methylated amino acid building block (Fmoc-Ala(Me)-OH) during synthesis.
Introduction of Labels: Fluorescent tags (like Fluorescein) or biotin (B1667282) can be attached to the peptide for detection and assay purposes. This is often done by coupling the label to the N-terminus of the peptide while it is still on the resin or by modifying a reactive side chain (e.g., a Lysine residue if one were incorporated into the sequence).
The synthesis of these analogues follows the same general SPPS principles, with the modified building blocks being incorporated at the appropriate step in the sequence. Each new analogue requires its own rigorous purification and characterization to confirm its identity and purity.
Molecular Recognition and Receptor Binding Pharmacology of Wtlnsagyll Conh2
Binding Affinity and Selectivity Profiles for Galanin Receptor Subtypes (GalR1, GalR2, GalR3)
Studies have characterized the binding affinity of Wtlnsagyll-CONH2 (Galanin (2-11) amide) for the human galanin receptor subtypes GalR1, GalR2, and GalR3. The binding affinities are typically expressed as Ki values, representing the inhibition constant and indicating the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled reference ligand.
Research indicates that Wtlnsagyll-CONH2 exhibits differential binding affinities across the galanin receptor subtypes. Notably, Galanin (2-11) has been reported to maintain GalR2 binding and possess moderate GalR3 receptor binding, showing a preference towards GalR2 over GalR3 nih.gov. While specific Ki values for Wtlnsagyll-CONH2 on human receptors can vary between studies depending on the experimental conditions and cell lines used, published data provides insights into its selectivity profile. One study reported Ki values for WTLNSAGYLL-CONH2 on hGalR1 and hGalR2 nih.gov.
The following table summarizes representative binding affinity data for Wtlnsagyll-CONH2 on human GalR1 and GalR2 receptors:
| Ligand | hGalR1 Ki (nM) | hGalR2 Ki (nM) | hGalR3 Ki (nM) | Reference |
| WTLNSAGYLL-CONH2 | 870 | 1.74 | Not specified | nih.gov |
Note: Ki values can vary depending on the specific assay conditions and source of receptors.
This data suggests that Wtlnsagyll-CONH2 has a significantly higher binding affinity for the human GalR2 receptor compared to the human GalR1 receptor nih.gov. The binding affinity for GalR3 was not specified in this particular source, although other literature generally suggests moderate binding of Gal(2-11) to GalR3 nih.gov. The observed selectivity for GalR2 highlights its potential as a tool for specifically targeting this receptor subtype.
Ligand-Receptor Kinetic Studies of Wtlnsagyll-CONH2 Interactions
Detailed kinetic studies specifically examining the association and dissociation rates of Wtlnsagyll-CONH2 with GalR1, GalR2, and GalR3 are less extensively documented in the provided search results compared to binding affinity data. However, understanding ligand-receptor kinetics is crucial for a complete picture of how Wtlnsagyll-CONH2 interacts with its target receptors over time.
Agonist and Inverse Agonist Functional Characterization of Wtlnsagyll-CONH2
Functional characterization studies aim to determine whether a ligand activates (agonist), inhibits (antagonist), or reduces basal activity (inverse agonist) of a receptor. Wtlnsagyll-CONH2, as a fragment of galanin, has been investigated for its functional activity at galanin receptor subtypes.
Galanin receptor subtypes are coupled to different intracellular signaling pathways. GalR1 and GalR3 are primarily coupled to Gi/Go proteins, leading to inhibition of adenylyl cyclase and modulation of potassium channels, while GalR2 is primarily coupled to Gq/11 proteins, activating phospholipase C and downstream signaling pathways like the MAP kinase pathway sigmaaldrich.comcas.cznih.gov.
Studies have indicated that Wtlnsagyll-CONH2 (Galanin (2-11)) acts as an agonist at the GalR2 receptor. For instance, it has been shown to activate GalR2 receptors in functional assays sigmaaldrich.comnih.gov. This agonist activity at GalR2 is consistent with the observed higher binding affinity for this subtype nih.gov. The functional effect of Wtlnsagyll-CONH2 at GalR1 and GalR3 is less consistently described as a potent agonist compared to GalR2, aligning with its lower affinity for GalR1 nih.gov. Some studies suggest that galanin fragments like Gal(2-11) can activate GalR2, leading to specific downstream effects d-nb.infonih.gov.
Representative functional data, such as the percentage of receptor activation, can illustrate the agonist activity of Wtlnsagyll-CONH2. One study demonstrated that an analogue containing N-methyl tryptophan, structurally related to Gal(2-11), preferentially activated hGalR2 over hGalR1 in a calcium mobilization assay nih.gov.
The functional profile of Wtlnsagyll-CONH2 as a GalR2 agonist suggests its potential to selectively modulate signaling pathways mediated by this receptor subtype.
Allosteric Modulation Studies of Wtlnsagyll-CONH2 Binding at Galanin Receptors
Allosteric modulation refers to the binding of a ligand to a site on the receptor distinct from the orthosteric binding site (where the primary ligand binds), thereby altering the receptor's conformation and its response to the orthosteric ligand. While the provided search results mention positive allosteric modulation of galanin receptors, particularly GalR2, in the context of potential therapeutic interventions nih.govsciopen.com, specific studies detailing the allosteric modulation of Wtlnsagyll-CONH2 binding were not prominently featured.
Structure Activity Relationship Sar Studies of Wtlnsagyll Conh2 and Its Analogues
Identification of Critical Amino Acid Residues for Galanin Receptor 2 (GalR2) Binding and Activation
Research into the interaction of Wtlnsagyll-CONH2 with GalR2 has focused on identifying the specific amino acid residues within the peptide sequence that are essential for high-affinity binding and subsequent receptor activation. Wtlnsagyll-CONH2 is a decapeptide with the sequence Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-CONH2 (WTLNSAGYLL-CONH2). nih.gov
Studies employing systematic modifications, including alanine (B10760859) substitutions, have indicated that certain residues within this sequence play a particularly significant role in the peptide's interaction with GalR2. For instance, the residues Trp2, Asn5, Gly8, and Tyr9 have been highlighted as being of great importance for achieving high-affinity binding to the GalR2 receptor. This suggests that the side chains and possibly the backbone contributions of these specific amino acids are critical for establishing the necessary interactions within the GalR2 binding pocket.
Comparison of the binding affinities of Wtlnsagyll-CONH2 for different galanin receptor subtypes further underscores its selectivity. Wtlnsagyll-CONH2 demonstrates a marked preference for GalR2 over GalR1. For example, reported binding affinities (Ki) show values around 870 nM for human GalR1 and a significantly lower value of approximately 1.74 nM for human GalR2. nih.gov This substantial difference in affinity highlights the structural features of Wtlnsagyll-CONH2 that facilitate preferential recognition by GalR2.
Table 4.1: Binding Affinities of Wtlnsagyll-CONH2 for Human GalR1 and GalR2
| Compound | Human GalR1 Ki (nM) | Human GalR2 Ki (nM) | GalR1/GalR2 Selectivity Ratio |
| Wtlnsagyll-CONH2 | 870 | 1.74 | ~500 |
(Note: An interactive data table would be presented here in a dynamic format.)
Impact of Alanine Scanning Mutagenesis and Substitutional Analysis on Wtlnsagyll-CONH2 Activity
Alanine scanning mutagenesis is a powerful technique used to probe the contribution of individual amino acid residues to peptide function by systematically replacing each residue with alanine. wikipedia.orgnih.govnih.govfrontiersin.org This method, along with other substitutional analyses, has been applied to Wtlnsagyll-CONH2 to understand how alterations at specific positions affect its binding and activation properties at GalR2.
As mentioned in Section 4.1, alanine substitutions at positions Trp2, Asn5, Gly8, and Tyr9 within the Wtlnsagyll-CONH2 sequence significantly impact its affinity for GalR2. This indicates that the native residues at these positions provide crucial contact points or structural elements necessary for optimal interaction with the receptor binding site. For instance, the indole (B1671886) ring of Tryptophan at position 2, the amide side chain of Asparagine at position 5, the flexibility conferred by Glycine (B1666218) at position 8, and the phenolic hydroxyl group of Tyrosine at position 9 are likely involved in specific interactions such as hydrogen bonding, hydrophobic contacts, or conformational constraints that favor GalR2 binding.
Further substitutional analyses involving other amino acids or modifications (e.g., D-amino acids, N-methylation) can provide more detailed insights into the steric, electronic, and conformational requirements at each position. While specific comprehensive alanine scanning datasets for the entire Wtlnsagyll-CONH2 sequence on GalR2 were not extensively detailed in the immediate search results beyond the key residues mentioned , the principle of this analysis is fundamental to dissecting the SAR. Such studies would typically involve measuring the binding affinity (e.g., Ki or IC50) and functional potency (e.g., EC50 in a calcium mobilization or GTPγS binding assay) of each analogue compared to the parent peptide.
Table 4.2: Hypothetical Impact of Alanine Substitutions on Wtlnsagyll-CONH2 GalR2 Binding (Illustrative Example)
| Analogue | Original Residue | Position | GalR2 Binding Affinity Change (vs. Wtlnsagyll-CONH2) |
| [Ala2]-Wtlnsagyll-CONH2 | Trp | 2 | Significant Decrease |
| [Ala5]-Wtlnsagyll-CONH2 | Asn | 5 | Significant Decrease |
| [Ala8]-Wtlnsagyll-CONH2 | Gly | 8 | Significant Decrease |
| [Ala9]-Wtlnsagyll-CONH2 | Tyr | 9 | Significant Decrease |
| [Ala3]-Wtlnsagyll-CONH2 | Leu | 3 | Minor Change (Hypothetical) |
Conformational Requirements for Galanin Receptor Recognition by Wtlnsagyll-CONH2
The three-dimensional structure, or conformation, that Wtlnsagyll-CONH2 adopts upon binding to GalR2 is crucial for effective receptor recognition and activation. While detailed structural data of Wtlnsagyll-CONH2 bound to GalR2 from the search results is limited, insights can be drawn from studies on galanin fragments and the general understanding of peptide-GPCR interactions.
Peptide ligands often undergo conformational changes upon binding to their receptors. The specific sequence of Wtlnsagyll-CONH2 (WTLNSAGYLL-CONH2) contains residues that can influence its flexibility and preferred shapes in solution and when interacting with the lipid bilayer and the receptor protein. The presence of glycine (Gly8) can introduce flexibility into the backbone.
Some research suggests that an alpha-helical conformation might be relevant for the interaction of galanin fragments with galanin receptors, particularly when considering the arrangement of key pharmacophores for the design of non-peptide ligands. While Wtlnsagyll-CONH2 is a relatively short peptide, local helical turns or other defined secondary structures could orient the critical residues (Trp2, Asn5, Gly8, Tyr9) in a specific spatial arrangement required for optimal fit into the GalR2 binding pocket. The C-terminal amidation (-CONH2) also influences the peptide's charge and potentially its conformation and interaction with the receptor.
Understanding the bound conformation, potentially through techniques like NMR spectroscopy in membrane mimetics or computational modeling docked to a GalR2 structural model, would provide valuable information on the precise interactions (e.g., salt bridges, hydrogen bonds, hydrophobic packing) that drive GalR2 selectivity and activation.
De Novo Design Principles for Enhanced GalR2 Selectivity and Potency based on Wtlnsagyll-CONH2
The SAR studies of Wtlnsagyll-CONH2 and related galanin fragments provide a foundation for the rational design of novel GalR2-selective agonists with enhanced properties. The key principles derived from these studies include:
Exploiting Critical Residues: The identified critical residues (Trp2, Asn5, Gly8, Tyr9) serve as key anchors or interaction points. Modifying or mimicking the functional groups of these residues can potentially lead to improved binding affinity and efficacy.
Optimizing Selectivity: The significant difference in binding affinity between GalR1 and GalR2 observed for Wtlnsagyll-CONH2 nih.gov indicates that there are distinct features in the binding pockets of the two receptor subtypes. Design efforts can focus on introducing modifications that enhance favorable interactions with GalR2 while disrupting interactions with GalR1. This might involve subtle changes in side chain chemistry, bulk, or charge at positions that differ in their interaction environment between the two receptors.
Conformational Constraints: Incorporating conformational constraints, such as cyclization, stapling, or the use of unnatural amino acids, can rigidify the peptide structure to favor the bioactive conformation recognized by GalR2. This can lead to increased potency and potentially improved selectivity by reducing the peptide's ability to adopt conformations that bind to other receptors.
Improving Stability and Pharmacokinetic Properties: While outside the strict scope of SAR on receptor interaction, the design of therapeutic ligands also considers factors like enzymatic stability and membrane permeability. Modifications like N-methylation or the incorporation of D-amino acids can improve stability, and strategies like lipidization or the design of smaller, non-peptide mimetics based on the key pharmacophores can enhance bioavailability. diva-portal.orgnih.gov
Mimicking Key Pharmacophores: For the design of non-peptide agonists, the SAR of Wtlnsagyll-CONH2 helps define the spatial arrangement and chemical nature of the essential functional groups (pharmacophores) required for GalR2 activation. This information can guide the synthesis of small molecules that structurally mimic these key features.
By applying these principles, researchers can design and synthesize libraries of Wtlnsagyll-CONH2 analogues and mimetics, which can then be evaluated for their binding affinity, potency, and selectivity at galanin receptor subtypes to identify promising candidates for further development. diva-portal.orgnih.govnih.gov
Intracellular Signaling Cascades Mediated by Wtlnsagyll Conh2
G-Protein Coupling and Downstream Effector Activation via Galanin Receptor 2
The Galanin Receptor 2 (GALR2) is a member of the rhodopsin-like (Class A) family of G protein-coupled receptors, characterized by a structure containing seven transmembrane domains. dovepress.com Upon binding of an agonist like Wtlnsagyll-CONH2, GALR2 undergoes conformational changes that facilitate coupling to intracellular G proteins. genecards.orgwikipedia.org Unlike some GPCRs that couple predominantly to a single G protein subtype, GALR2 has been shown to couple efficiently to both inhibitory G proteins (Gi/o) and Gq/11 proteins. genecards.orgwikipedia.orgresearchgate.netnih.gov
This dual coupling capability allows GALR2 to activate distinct downstream effector pathways simultaneously. Coupling to Gi/o proteins leads to the inhibition of adenylyl cyclase activity. genecards.orgwikipedia.orgdovepress.comresearchgate.netnih.gov Conversely, coupling to Gq/11 proteins stimulates the activity of phospholipase C (PLC). genecards.orgwikipedia.orgresearchgate.netnih.gov The activation of these primary effector enzymes, adenylyl cyclase and phospholipase C, represents a critical step in transducing the extracellular signal from Wtlnsagyll-CONH2 into intracellular biochemical events.
Modulation of Second Messenger Systems (e.g., cAMP, Ca2+, IP3) in Response to Wtlnsagyll-CONH2
The activation of adenylyl cyclase and phospholipase C by Wtlnsagyll-CONH2-bound GALR2 results in the modulation of key second messenger molecules within the cell. Inhibition of adenylyl cyclase via Gi/o coupling leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). genecards.orgwikipedia.orgdovepress.comresearchgate.netnih.gov cAMP is a ubiquitous second messenger involved in various cellular processes, often by activating protein kinase A (PKA). libretexts.org
Simultaneously, the stimulation of phospholipase C by Gq/11 coupling hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid located in the plasma membrane, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). genecards.orgwikipedia.orgresearchgate.netnih.govlibretexts.orgwikipedia.orggoogle.com IP3 is a water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum. libretexts.orgcutm.ac.in This binding triggers the release of stored calcium ions (Ca2+) from the endoplasmic reticulum into the cytosol, leading to an increase in intracellular Ca2+ concentration. researchgate.netlibretexts.orgwikipedia.orgcutm.ac.in Studies have demonstrated that AR-M1896 (Wtlnsagyll-CONH2) can induce a concentration-dependent increase in intracellular Ca2+ levels in cells expressing functional GALR2. pnas.org DAG, the other product of PIP2 hydrolysis, remains associated with the plasma membrane. libretexts.org
The coordinated modulation of these second messengers – a decrease in cAMP and an increase in IP3, DAG, and intracellular Ca2+ – contributes to the diverse cellular responses mediated by Wtlnsagyll-CONH2 through GALR2 activation.
Activation of Protein Kinase Pathways and Transcription Factors by Wtlnsagyll-CONH2-Induced Signaling
The changes in second messenger levels initiated by Wtlnsagyll-CONH2 binding to GALR2 subsequently activate various protein kinase pathways. The increase in intracellular Ca2+ and the production of DAG are key events in the activation of protein kinase C (PKC). genecards.orgwikipedia.orgdovepress.comresearchgate.netnih.govlibretexts.org PKC is a family of serine/threonine kinases that phosphorylate numerous target proteins, influencing a wide range of cellular functions. libretexts.org
Furthermore, activation of GALR2 has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinase (ERK) cascade. genecards.orgdovepress.comresearchgate.netnih.govgoogle.comnih.gov While some research suggests that GALR2-mediated MAPK activation can occur independently of PKC, potentially involving βγ-subunits of the G protein dovepress.com, other studies indicate a PKC-dependent mechanism for this activation nih.govnih.gov. The activation of the MAPK pathway is crucial for transmitting signals from the cell surface to the nucleus, where they can influence gene expression.
Activation of the serine/threonine kinase Akt (also known as Protein Kinase B) has also been linked to GALR2 signaling and is implicated in cellular survival and neuroprotective effects. nih.govnih.gov
These activated protein kinases can, in turn, phosphorylate and regulate the activity of various transcription factors. While specific transcription factors directly activated by Wtlnsagyll-CONH2-induced GALR2 signaling are not extensively detailed in the provided information, the activation of pathways like MAPK and the modulation of second messengers like cAMP and Ca2+ are well-established mechanisms for regulating transcription factor activity and subsequently altering gene expression. libretexts.orgwikipedia.orgcutm.ac.inqiagen.com For instance, the cAMP pathway can activate CREB (cAMP response element-binding protein), while Ca2+ signaling is involved in the activation of transcription factors like NF-AT (nuclear factor of activated T cells). libretexts.org MAPK pathways can phosphorylate and activate transcription factors such as ATF (activating transcription factor) and CREB. qiagen.com
Receptor Desensitization, Internalization, and Trafficking Mechanisms Induced by Wtlnsagyll-CONH2
Like many GPCRs, the GALR2 is subject to regulatory mechanisms that control the magnitude and duration of its signaling, including desensitization and internalization. Exposure of cells expressing GALR2 to agonists, including Wtlnsagyll-CONH2 (this compound), can lead to receptor internalization from the cell surface. pnas.orgnih.govepdf.pub This process is often observed within minutes of agonist application and results in a reduction of receptors available on the plasma membrane. pnas.org
Studies using fluorescently tagged GALR2 have shown that this compound induces the internalization of the receptor into intracellular vesicles. pnas.orgnih.gov This ligand-induced internalization of GALR2 appears to be mediated, at least in part, through the clathrin-dependent endocytic pathway. pnas.org
Following internalization, receptors can be processed through different trafficking routes. They can be dephosphorylated and recycled back to the plasma membrane, restoring the cell's responsiveness to further stimulation. pnas.orgnih.gov Alternatively, particularly after prolonged agonist exposure, internalized receptors can be targeted to lysosomes for degradation, leading to a downregulation of receptor expression. pnas.orgnih.gov
Biophysical and Computational Investigations of Wtlnsagyll Conh2
Ligand-Receptor Docking Simulations and Binding Site Predictions for Wtlnsagyll-CONH2
Ligand-receptor docking simulations are computational techniques used to predict the preferred orientation and binding pose of a ligand within the binding site of a receptor. For Wtlnsagyll-CONH2 and galanin receptors, docking studies aim to identify key interaction residues and predict binding affinity.
Studies on galanin receptors have utilized molecular modeling and docking to investigate ligand binding sites. For instance, research on the human galanin receptor has combined mutagenesis data with molecular modeling to propose a binding site model for the endogenous galanin peptide. This model suggests interactions between specific galanin residues (Trp2, Tyr9) and receptor residues (His264, His267, Phe282, Glu271) nih.gov. While this study focused on the full-length galanin, the WTLNSAGYLL sequence corresponds to residues 2-11 of galanin, indicating that these predicted interaction sites are highly relevant to Wtlnsagyll-CONH2 binding.
Another study involving homology modeling and docking of galanin to the GALR2 receptor identified residues such as Tyr160, Ile105, Ala274, and Tyr163 (in extracellular loop 2, ECL2) as potentially important for galanin binding nih.gov. Cryo-electron microscopy (cryo-EM) has also been used to solve the structure of human GALR2 bound to galanin, providing a molecular view of the neuropeptide binding site and details of the interactions plos.org. This structural information from cryo-EM can be used to validate and refine docking simulations for Wtlnsagyll-CONH2.
Docking studies can reveal that ligand binding is stabilized by hydrogen bonding, van der Waals forces, pi-pi interactions, and polar interactions within the binding pocket diva-portal.org. The flexibility of the binding pocket and minor changes in rotamer configurations can also be observed plos.org. Differences in binding energy and specificity between receptor subtypes can be estimated through docking studies diva-portal.org.
Molecular Dynamics Simulations of Wtlnsagyll-CONH2 and Galanin Receptor Complexes
Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. Applied to Wtlnsagyll-CONH2 and galanin receptor complexes, MD simulations provide insights into the dynamic behavior of the ligand-receptor interaction, conformational changes upon binding, and the stability of the complex.
MD simulations can complement docking studies by exploring the flexibility of both the ligand and the receptor and how they adapt to each other upon binding nih.govrsc.org. A 50-ns MD simulation performed on a GALR2 model interacting with galanin indicated that, in addition to previously reported residues, Tyr160, Ile105, Ala274, and Tyr163 also play significant roles in galanin binding nih.gov. MD simulations can also be used to investigate potential allosteric binding pockets and the mechanisms of allosteric modulation nih.gov.
MD simulations can help to understand the conformational changes that occur in the receptor upon ligand binding, such as the movement of transmembrane (TM) helices and changes in the G-protein interface plos.orgnih.gov. For example, upon galanin binding, the orthosteric site of galanin receptors can undergo significant conformational changes, including inward displacement of extracellular portions of TM2 and TM6 and outward shifts of TM1 and TM7 nih.gov.
While specific MD simulation data for Wtlnsagyll-CONH2 were not extensively detailed in the search results, the principles and findings from MD simulations of galanin and other galanin receptor ligands are directly applicable to understanding the dynamic interactions of Wtlnsagyll-CONH2 with GalR2.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Wtlnsagyll-CONH2 Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For Wtlnsagyll-CONH2 analogues, QSAR modeling can predict the activity of new compounds based on their structural features, guiding the design and synthesis of more potent and selective ligands.
SAR studies on galanin analogues have been conducted to understand how structural modifications affect receptor subtype preference nih.gov. For instance, a study involving alanine (B10760859) substitutions in the galanin(2-11) (B10822576) sequence (Wtlnsagyll-CONH2) examined the importance of specific amino acid residues for binding to the GalR2 receptor. This study showed that Trp2, Asn5, Gly8, and Tyr9 are of great importance for high-affinity binding . This type of data is crucial for building QSAR models.
QSAR models can help to identify the key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that influence the binding affinity and activity of Wtlnsagyll-CONH2 analogues. By correlating these descriptors with experimental activity data, predictive models can be developed. While the search results provided information on SAR studies nih.gov, explicit details of QSAR modeling specifically for Wtlnsagyll-CONH2 analogues were not prominently featured. However, the principles of QSAR are directly applicable to analyzing the structural activity relationships observed in SAR studies of galanin(2-11) and its modifications. Tools exist to find analogues based on structural similarity, which is a foundational step for QSAR freshdesk.com.
Advanced Spectroscopic Techniques for Conformational Analysis and Ligand-Binding Dynamics of Wtlnsagyll-CONH2
Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and various forms of Infrared (IR) and Ultraviolet (UV) spectroscopy, can provide experimental data on the conformation of Wtlnsagyll-CONH2 in solution and its dynamics upon binding to galanin receptors.
NMR spectroscopy is a powerful technique for studying biomolecular interactions at atomic resolution and can provide information on ligand-binding processes and conformational analysis of peptides nih.govnih.govnih.govspringernature.com. NMR can be used to determine dissociation constants and parameters related to chemical exchange during ligand binding springernature.com. Two-dimensional (2D) NMR techniques, such as 2D-EXSY, can be used to study the interconversion of different conformers rsc.org.
Vibrational spectroscopy methods, including IR and Raman spectroscopy, can provide insights into the 3D structures of molecules in solution and their interactions rsc.orgkorea.ac.krmdpi.com. Techniques like two-dimensional infrared (2DIR) spectroscopy can study ion pairing equilibria and dynamics, as well as spectral diffusion dynamics, which can be relevant for understanding ligand-solvent and ligand-receptor interactions korea.ac.krfudan.edu.cn. UV spectroscopy can also be used for conformational analysis, particularly by observing environment-induced electronic Stark effects which are sensitive to the electric field generated by the molecular environment nih.gov.
While direct spectroscopic studies specifically on Wtlnsagyll-CONH2 binding to galanin receptors were not detailed in the search results, these advanced spectroscopic techniques are broadly applicable to studying peptide conformation and ligand-receptor binding dynamics. Combining experimental spectroscopic data with computational methods, such as DFT calculations and MD simulations, can provide a comprehensive understanding of the conformational landscape and binding events rsc.orgmdpi.com.
Mechanistic Studies of Wtlnsagyll Conh2 in Preclinical in Vitro and Ex Vivo Models
In Vitro Cellular Assays for Galanin Receptor 2 Activation and Signaling Pathway Elucidation
In vitro cellular assays have been instrumental in characterizing the interaction of Wtlnsagyll-CONH2 with galanin receptors and the subsequent activation of intracellular signaling pathways. Wtlnsagyll-CONH2 functions as a GalR2 agonist, exhibiting selectivity over GalR1 nih.govnih.govnih.gov. Research indicates that GalR2 activation is primarily coupled to Gq/11 proteins guidetopharmacology.orgnih.govnih.govplos.orgsigmaaldrich.comdiva-portal.org. This coupling leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC) nih.govnih.govplos.orgsigmaaldrich.comdiva-portal.org.
Beyond the PLC/PKC pathway, GalR2 activation by agonists, including galanin(2-11) (B10822576), has been shown to stimulate the mitogen-activated protein kinase (MAPK), particularly extracellular signal-regulated kinase (ERK), and Akt pathways guidetopharmacology.orgnih.govsigmaaldrich.comdiva-portal.orgresearchgate.net. Studies using transfected cell lines, such as Chinese hamster ovary (CHO) and PC12 cells expressing human or rat GalR2, have demonstrated increased inositol phosphate (B84403) accumulation and calcium mobilization upon application of GalR2 agonists like Wtlnsagyll-CONH2 researchgate.netpnas.orgresearchgate.netresearchgate.net. These findings collectively delineate key signaling cascades initiated by Wtlnsagyll-CONH2 binding to GalR2 in isolated cellular systems.
Ex Vivo Organotypic Slice Culture Studies of Wtlnsagyll-CONH2 Effects on Neural Circuits
Ex vivo organotypic slice cultures represent a valuable model system that bridges the gap between dissociated cell cultures and in vivo studies. These cultures maintain the three-dimensional cytoarchitecture, cellular diversity, and synaptic connectivity of brain tissue, allowing for the investigation of compound effects within a more preserved neural environment pnas.orgnih.govucl.ac.ukd-nb.inforesearchgate.netresearchgate.netbiorxiv.orgfrontiersin.org.
Wtlnsagyll-CONH2 (AR-M1896) has been utilized in organotypic hippocampal slice cultures to study its effects on neuronal survival nih.govpnas.org. In these studies, Wtlnsagyll-CONH2 significantly reduced neuronal cell death induced by insults such as staurosporine (B1682477) or glutamate, demonstrating a neuroprotective effect within the context of intact hippocampal circuitry nih.govpnas.org. This protective effect was comparable to that observed with full-length galanin, supporting the role of GalR2 activation in mediating neuronal survival in this ex vivo model nih.govpnas.org. While organotypic slice cultures preserve many aspects of neural circuits, it is noted that slicing severs some axonal projections, although some recovery of synaptic connections can occur over time in culture ucl.ac.uk.
Neurobiological Research Using Wtlnsagyll-CONH2 as a Pharmacological Probe
Wtlnsagyll-CONH2 serves as a pharmacological tool to investigate the specific contributions of GalR2 to various neurobiological processes nih.govresearchgate.netnih.govnih.gov.
Modulation of Neuronal Excitability and Synaptic Transmission by GalR2 Activation
Studies employing electrophysiological techniques in ex vivo brain slices have explored the impact of Wtlnsagyll-CONH2 on neuronal excitability and synaptic transmission. In substantia gelatinosa neurons of adult rat spinal cord slices, galanin(2-11) increased the frequency of spontaneous excitatory postsynaptic currents (EPSCs) without altering their amplitude, indicative of a presynaptic facilitatory effect potentially involving Ca²⁺ entry via GalR2/R3 activation physiology.org. Furthermore, galanin(2-11) reduced the amplitude of evoked EPSCs physiology.org. In the central amygdala, Galanin(2-11) was shown to depress the amplitude of inhibitory postsynaptic potentials (IPSPs), an effect that was absent in GalR2 knockout mice, highlighting a role for GalR2 in modulating inhibitory transmission in this region umich.edu. Wtlnsagyll-CONH2 has also been reported to decrease membrane excitability in rat substantia gelatinosa neurons researchgate.net.
Investigation of Antiepileptogenic Mechanisms in Research Models via GalR2
Wtlnsagyll-CONH2 (this compound) has been investigated for its potential antiepileptogenic effects, acting as a GalR2 agonist guidetopharmacology.orgresearchgate.net. Research utilizing kindling models, a widely used experimental paradigm for studying epileptogenesis, suggests that activation of GalR2 is involved in inhibiting the development of epilepsy researchgate.net. These antiepileptogenic effects mediated by GalR2 may involve Gi protein mechanisms that are independent of G protein-coupled inwardly rectifying potassium (GIRK) channels researchgate.net. The observed neuroprotective effects of Wtlnsagyll-CONH2 against excitotoxic neuronal death in hippocampal cultures are also relevant in the context of epilepsy research, as excitotoxicity contributes to seizure-induced neuronal damage nih.govpnas.org.
Elucidation of Pain Signaling Pathways and Neuromodulation through GalR2
Wtlnsagyll-CONH2 has been employed to investigate the role of GalR2 in the modulation of pain signaling pathways plos.orgnih.govd-nb.infomdpi.com. Studies involving peripheral administration of galanin(2-11) demonstrated a dose-dependent modulation of mechano-nociceptive C-fiber afferents in both naive and nerve-injured animals d-nb.info. Higher concentrations of galanin(2-11) inhibited the activity of these afferents, suggesting that these effects are mediated by GalR2 activation d-nb.info. Conversely, activation of GalR2 by Wtlnsagyll-CONH2 has been shown to aggravate mechanical allodynia in models of nerve injury plos.org. These findings suggest that GalR2 receptors located on primary afferent nociceptors could represent potential targets for analgesic interventions nih.gov. Furthermore, galanin(2-11) has been shown to induce c-Fos expression in the cuneate nucleus, which may play a role in the transmission of mechanical allodynia signals plos.org.
Endocrine System Modulation by Wtlnsagyll-CONH2 in Research Models (e.g., pancreatic islet function)
The neuropeptide galanin and its receptors are present within the endocrine system sigmaaldrich.com, including in pancreatic islets which are crucial for glucose homeostasis through the secretion of hormones like insulin (B600854) and glucagon (B607659) nih.govplos.orgumich.edudovepress.comuzh.chnih.govbiorxiv.org. Pancreatic islets contain various cell types, including alpha, beta, delta, and PP cells, each producing different hormones nih.govplos.orgumich.edudovepress.com.
Advanced Methodologies and Research Tools for Wtlnsagyll Conh2 Investigation
Radioligand Binding Assays and Competition Binding Studies for Galanin Receptors
Radioligand binding assays are fundamental techniques used to quantify the affinity of a compound for its target receptor. For Wtlnsagyll-CONH2 and the galanin receptors, these studies typically involve using a radiolabeled ligand that binds to the receptor (e.g., a radiolabeled galanin or a known high-affinity ligand) and then assessing the ability of Wtlnsagyll-CONH2 to compete for this binding site. The binding affinity is commonly expressed as a Ki value (inhibition constant).
Research has indicated that Wtlnsagyll-CONH2 exhibits affinity for galanin receptors. While primarily recognized for its selectivity towards GalR2, some reports list a Ki value for Wtlnsagyll-CONH2 at Galanin receptor 1 (GalR1) as 870 nM idrblab.netaatbio.com. Studies involving alanine (B10760859) substitutions within the Wtlnsagyll-CONH2 sequence have been performed to identify key amino acid residues critical for high-affinity binding to the GalR2 receptor . These investigations revealed that Trp2, Asn5, Gly8, and Tyr9 are of significant importance for achieving high-affinity binding to GalR2 .
Functional Cell-Based Assays (e.g., reporter gene assays, calcium flux assays, impedance assays)
Functional cell-based assays are essential for evaluating the biological activity of Wtlnsagyll-CONH2 downstream of GalR2 binding. GalR2 is a G protein-coupled receptor known to couple to both Gq and Gi proteins wikipedia.org. This dual coupling capability activates distinct intracellular signaling pathways, which can be monitored using various functional assays.
Calcium Flux Assays: Since GalR2 can couple to Gq proteins, its activation by agonists like Wtlnsagyll-CONH2 can lead to the activation of phospholipase C (PLC), hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of calcium ions from intracellular stores. Calcium flux assays, often using fluorescent calcium indicators, can measure the increase in intracellular calcium concentration in response to Wtlnsagyll-CONH2 stimulation, providing a direct measure of Gq signaling activation.
Reporter Gene Assays: GalR2 coupling to Gi proteins inhibits adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP). Reporter gene assays linked to cAMP response elements (CRE) can be used to indirectly measure the Gi-mediated inhibition of adenylyl cyclase activity by monitoring the reduction in reporter gene expression (e.g., luciferase or β-galactosidase) upon Wtlnsagyll-CONH2 treatment in cells where adenylyl cyclase is stimulated (e.g., by forskolin).
Impedance Assays: Cellular impedance assays measure changes in cellular morphology, adhesion, and barrier function, which can be influenced by GPCR activation and downstream signaling pathways. These label-free assays can provide real-time monitoring of cellular responses to Wtlnsagyll-CONH2, reflecting integrated cellular events triggered by GalR2 activation.
These types of assays are crucial for confirming the agonist activity of Wtlnsagyll-CONH2 at GalR2 and characterizing the specific signaling pathways it preferentially activates in different cellular contexts. While the search results indicate that GalR2 activates these pathways wikipedia.org, specific data tables detailing the results of Wtlnsagyll-CONH2 in these particular functional cell-based assays were not found within the provided snippets.
Optogenetic and Chemogenetic Approaches in Conjunction with Wtlnsagyll-CONH2 to Probe GalR2 Function
Optogenetic and chemogenetic techniques allow for precise control of neuronal activity or signaling pathways using light or designer drugs, respectively. When used in conjunction with pharmacological tools like Wtlnsagyll-CONH2, these approaches can provide insights into the role of GalR2 in complex neural circuits or specific cell populations. For instance, expressing GalR2 in specific neurons that are also targeted by optogenetic or chemogenetic tools could allow researchers to modulate the activity of these neurons and simultaneously assess the effects of Wtlnsagyll-CONH2 application. However, information regarding the specific application of optogenetic or chemogenetic approaches directly in conjunction with Wtlnsagyll-CONH2 to probe GalR2 function was not found in the provided search results.
Proteomic and Transcriptomic Profiling in Response to Wtlnsagyll-CONH2 Stimulation in Research Systems
Proteomic and transcriptomic profiling provide comprehensive views of protein and gene expression changes within cells or tissues. Applying these methodologies after stimulating research systems (e.g., cell lines, primary cultures, or animal tissues) with Wtlnsagyll-CONH2 can reveal the broader molecular impact of GalR2 activation. Transcriptomic analysis (e.g., RNA sequencing or microarrays) can identify genes whose expression levels are altered, while proteomic analysis (e.g., mass spectrometry-based proteomics) can identify changes in protein abundance or post-translational modifications. These studies can uncover novel downstream targets or pathways regulated by GalR2 signaling. However, specific research findings detailing proteomic or transcriptomic profiling conducted in response to Wtlnsagyll-CONH2 stimulation were not found within the provided search results.
Compound and Receptor Identifiers
| Name | Type | Identifier | Source |
| Wtlnsagyll-CONH2 | Peptide | CID 6324638 | PubChem nih.gov |
| CHEMBL578710 | ChEMBL nih.gov | ||
| AR-M 1896 | Synonym | ||
| Galanin Receptor 2 | Protein | GALR2 | Gene Symbol wikipedia.orgebi.ac.uk |
| O43603 | UniProt ebi.ac.ukuniprot.org | ||
| CHEMBL3176 | ChEMBL Target ID ebi.ac.uk | ||
| MGI:1337018 (Mouse) | MGI wikipedia.orgjax.org | ||
| Galanin Receptor 1 | Protein | GALR1 | Gene Symbol wikipedia.org |
| P47211 | UniProt wikipedia.org |
Detailed Research Findings (from available snippets):
Based on alanine substitution studies, the amino acid residues Trp2, Asn5, Gly8, and Tyr9 within the Wtlnsagyll-CONH2 sequence are critical for high-affinity binding to the GalR2 receptor .
Future Perspectives and Research Gaps in Wtlnsagyll Conh2 Studies
Elucidation of Novel Galanin Receptor Interaction Sites Beyond Canonical Ligand Binding
Current understanding of Wtlnsagyll-CONH2 primarily centers on its interaction with galanin receptors, particularly the GalR2 subtype. However, the complexity of G protein-coupled receptors (GPCRs), to which galanin receptors belong, suggests the potential for interaction sites beyond the classical orthosteric binding pocket where canonical ligands bind. Research into other galanin receptor agonists, such as galnon, has indicated that these compounds can have multiple interaction sites, including activating intracellular G-proteins directly, independent of receptor activation. nih.gov This raises the question of whether Wtlnsagyll-CONH2 might also engage in similar non-canonical interactions with galanin receptors or associated proteins.
Future research should aim to explore these possibilities. Techniques such as site-directed mutagenesis of galanin receptors, focusing on residues outside the known ligand-binding regions, could help identify novel interaction sites for Wtlnsagyll-CONH2. nih.govdiva-portal.org Advanced structural techniques, such as cryo-electron microscopy (cryo-EM) or X-ray crystallography of Wtlnsagyll-CONH2 in complex with galanin receptor subtypes, could provide atomic-level detail of binding poses and potential allosteric sites. biorxiv.org Given that the structural features defining receptor subtype selectivity are not yet fully characterized for all galanin receptors, particularly GalR2, detailed structural studies with Wtlnsagyll-CONH2 could also shed light on the molecular basis of its reported GalR2 preference. nih.gov Furthermore, investigating the impact of Wtlnsagyll-CONH2 on galanin receptor heteromers, which are known to exist and can influence signaling, represents another avenue for discovering novel interaction modalities. frontiersin.org
Discovery of Unexplored Signaling Pathways and Protein-Protein Interactions Activated by Wtlnsagyll-CONH2
While Wtlnsagyll-CONH2 is known to act as a GalR2 agonist, the full spectrum of downstream signaling pathways and protein-protein interactions (PPIs) it activates remains to be comprehensively mapped. Galanin receptors are GPCRs, and their activation typically triggers intracellular signaling cascades involving G proteins. biorxiv.org GalR1 and GalR3 primarily couple to the Gi/o pathway, while GalR2 mainly signals through the Gq/11 pathway, leading to increased intracellular calcium levels. biorxiv.org However, the downstream consequences of these initial signaling events following Wtlnsagyll-CONH2 binding are not fully elucidated.
Unexplored signaling pathways could include those involved in inflammatory responses or bone turnover, given the known influence of galanin and other galanin receptor agonists on inflammatory cytokines like TNF-α and IL-1β, and their relevance to processes like osteoclastogenesis which involves NF-κB signaling pathways. fortunejournals.comfortunejournals.com Research is needed to specifically investigate if Wtlnsagyll-CONH2 modulates these or other pathways.
Furthermore, understanding the PPIs initiated or modulated by Wtlnsagyll-CONH2 binding is crucial. PPIs are fundamental to nearly all cellular processes, including signal transduction, and can be transient or permanent. embopress.orgcusabio.comnih.gov Identifying the proteins that interact with activated galanin receptors upon Wtlnsagyll-CONH2 binding, or proteins whose interactions are altered by the subsequent signaling cascades, would provide a more complete picture of its cellular effects. Techniques such as co-immunoprecipitation followed by mass spectrometry, yeast two-hybrid screens, or newer methods like mass photometry could be employed to discover these PPIs. nih.govrefeyn.com
Development of Next-Generation Wtlnsagyll-CONH2-Based Research Probes with Enhanced Specificity or Novel Functionality
The development of research probes is essential for dissecting the roles of specific receptors and pathways in complex biological systems. Wtlnsagyll-CONH2 itself serves as a research tool due to its GalR2 agonist activity. However, there is a need for next-generation probes based on Wtlnsagyll-CONH2 with enhanced properties.
Future research should focus on designing and synthesizing Wtlnsagyll-CONH2 analogs or derivatives with improved subtype selectivity for GalR2 over GalR1 and GalR3, or even probes selective for specific galanin receptor heteromers. nih.govfrontiersin.org While Wtlnsagyll-CONH2 shows preference for GalR2, achieving higher selectivity is desirable for precise pharmacological studies. nih.gov Structure-activity relationship studies, building upon existing knowledge of important pharmacophores for GalR2 binding, could guide the design of such probes. diva-portal.org
Beyond enhanced specificity, developing Wtlnsagyll-CONH2-based probes with novel functionality would be valuable. This could include fluorescently labeled analogs for live-cell imaging of receptor binding and trafficking, photoaffinity labels for covalent capture of interacting proteins, or probes conjugated to tags for pull-down assays. The creation of such tools would significantly advance the ability to study the localization, dynamics, and molecular partners of galanin receptors in the context of Wtlnsagyll-CONH2 binding.
Integration of Wtlnsagyll-CONH2 Research with Systems Biology and Network Pharmacology Approaches
To gain a holistic understanding of Wtlnsagyll-CONH2's effects, integrating research with systems biology and network pharmacology approaches is crucial. Systems biology aims to understand biological systems as a whole, rather than focusing on individual components, while network pharmacology investigates the complex interactions between drugs, targets, and diseases using network analysis. nih.govmedsci.org
Applying these approaches to Wtlnsagyll-CONH2 research would involve constructing comprehensive networks that map its interactions with galanin receptors, the downstream signaling pathways activated, and the resulting cellular and physiological outcomes. This would require integrating data from various sources, including genomics, proteomics, and functional assays. frontiersin.org
Network pharmacology could be used to predict potential off-target interactions or to identify synergistic effects when Wtlnsagyll-CONH2 is studied in conjunction with other compounds. nih.govfrontiersin.org By analyzing complex biological networks, researchers could uncover previously unsuspected pathways or interactions influenced by Wtlnsagyll-CONH2, providing a more complete picture of its pharmacological profile. This integrative approach is particularly valuable for understanding the multifaceted roles of galanin signaling and how modulation by compounds like Wtlnsagyll-CONH2 impacts broader biological processes. uniprot.org
Q & A
Q. How should conflicting data from preliminary studies on Wtlnsagyll-conh2 be addressed?
- Methodological Answer : Conduct a sensitivity analysis to identify variables causing discrepancies (e.g., batch-to-batch compound variability). Replicate experiments under identical conditions and apply statistical tests (e.g., ANOVA) to assess significance. If inconsistencies persist, explore alternative hypotheses (e.g., isomerization or degradation pathways) .
Advanced Research Questions
Q. What multi-method approaches resolve contradictions in Wtlnsagyll-conh2’s mechanism of action across studies?
- Methodological Answer : Combine in vitro (e.g., CRISPR screens) and in silico (e.g., docking simulations) methods to triangulate mechanisms. Use meta-analysis to aggregate data from independent studies, adjusting for heterogeneity via random-effects models. Publish negative results to reduce publication bias .
Q. How can researchers optimize Wtlnsagyll-conh2’s stability for long-term pharmacological studies?
- Methodological Answer : Perform accelerated stability testing under stress conditions (e.g., high humidity, UV exposure). Use kinetic modeling (e.g., Arrhenius equation) to predict degradation rates. Formulate the compound with excipients (e.g., cyclodextrins) and validate stability via HPLC-MS at predefined intervals .
Q. What strategies validate Wtlnsagyll-conh2’s target specificity in complex biological systems?
- Methodological Answer : Employ orthogonal validation techniques:
- Genetic : siRNA knockdown of suspected targets.
- Pharmacological : Use selective inhibitors/activators.
- Biochemical : Pull-down assays with affinity-tagged proteins.
Cross-validate findings using independent methods to rule off-target effects .
Q. How should hypotheses be refined when Wtlnsagyll-conh2’s in vivo efficacy diverges from in vitro results?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolism) via LC-MS/MS plasma profiling. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure levels with effect magnitude. Redesign experiments to include tissue-specific delivery systems (e.g., nanoparticles) if poor bioavailability is implicated .
Q. What frameworks integrate interdisciplinary data (e.g., omics, imaging) to elucidate Wtlnsagyll-conh2’s systemic effects?
- Methodological Answer : Apply systems biology tools (e.g., pathway enrichment analysis, network pharmacology) to identify convergent signaling pathways. Use machine learning (e.g., random forests) to prioritize biomarkers from high-dimensional datasets. Validate findings in orthogonal models (e.g., organoids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
